2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a tetrahydrobenzothiophene-3-carboxamide derivative characterized by a 6-ethyl substituent on the tetrahydrobenzothiophene core and an N-(2-methylphenyl) carboxamide group. Its molecular formula is C₁₈H₂₂N₂OS, with a molecular weight of 314.45 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, particularly in antifungal and antibacterial applications .
Properties
IUPAC Name |
2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-3-12-8-9-13-15(10-12)22-17(19)16(13)18(21)20-14-7-5-4-6-11(14)2/h4-7,12H,3,8-10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICUDSXCOOUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128903 | |
| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-83-4 | |
| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667437-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives
The tetrahydrobenzothiophene core is typically synthesized via cyclization reactions involving thiophene derivatives and cyclic ketones or related precursors.
For example, related compounds such as 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized starting from cyclohexanone derivatives and 2-cyanoacetamide in the presence of sulfur and morpholine under reflux in ethanol, yielding the tetrahydrobenzothiophene ring system with good efficiency (~51% yield).
The ethyl substitution at the 6-position can be introduced by using appropriately substituted cyclohexanone precursors or via alkylation reactions on the core scaffold.
Amide Bond Formation Strategies
The key step in preparing the target compound is the formation of the amide bond between the 3-carboxylic acid (or its activated derivative) of the tetrahydrobenzothiophene and the 2-methylphenyl amine.
Several methods have been reported for amide bond formation in closely related benzothiophene derivatives:
Representative Synthetic Procedure for the Target Compound
Based on the literature for similar compounds, a typical synthetic route for 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would involve:
Synthesis of 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Starting from 6-ethyl-substituted cyclohexanone derivatives and thiophene precursors, cyclization under reflux with sulfur sources and amine additives to form the tetrahydrobenzothiophene ring with the amino group at position 2.
Activation of the carboxylic acid
- Conversion of the 3-carboxylic acid to an activated intermediate such as an acid chloride, anhydride, or an active ester using reagents like thionyl chloride, CDI, or HATU.
Amide coupling with 2-methylphenyl amine
- Reaction of the activated acid intermediate with 2-methylphenyl amine in the presence of a base such as DIPEA or triethylamine in solvents like DMSO or acetonitrile at room temperature or slightly elevated temperatures.
-
- The crude product is purified by chromatographic methods such as HPLC to obtain the pure amide compound.
Detailed Reaction Conditions and Yields from Literature
Analytical and Structural Confirmation
- The final compound’s structure is confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography when available.
- Enantiomeric purity can be assessed by chiral chromatography if chiral centers are present.
- Intramolecular interactions such as S–O contacts in the benzothiophene ring system contribute to conformational stability, as observed in related compounds.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Core synthesis | Cyclohexanone derivatives, sulfur, morpholine | Reflux in ethanol | Efficient ring formation | Moderate yields, requires reflux |
| Amide formation (EDC) | EDC, DMSO, amine | Room temp, overnight | Mild, good yields | Sensitive to moisture |
| Amide formation (HATU) | HATU, DIPEA, DMSO | Room temp | High efficiency, steric tolerance | Cost of reagents |
| Acyl chloride method | SOCl2, amine, NaOH | 0-25 °C | Classical, straightforward | Requires handling of corrosive reagents |
| CDI activation | CDI, amine, acetonitrile | Room temp | Mild, clean reaction | May require longer reaction times |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Observations :
- The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
- Acidic conditions favor protonation of the leaving group (NH), while basic conditions deprotonate the nucleophile (OH).
Substitution at the Amino Group
The primary amine participates in nucleophilic substitution or acylation reactions.
Acylation
Mechanistic Insight :
- The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acyl chlorides. Pyridine is often used to neutralize HCl byproduct .
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | KCO, DMF, 60°C, 6 hrs | 2-(Methylamino)-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | ~65% |
Side Reactions :
Electrophilic Aromatic Substitution (EAS)
The N-(2-methylphenyl) group undergoes nitration and sulfonation at the meta position relative to the methyl substituent.
Regioselectivity :
- The methyl group directs incoming electrophiles to the meta position due to its electron-donating inductive effect .
Oxidation of the Thiophene Ring
The tetrahydrobenzothiophene core can be oxidized to sulfoxide or sulfone derivatives.
Kinetics :
- Sulfone formation requires stronger oxidizing agents and longer reaction times compared to sulfoxide .
Reductive Amination
The primary amine reacts with aldehydes or ketones in reductive amination.
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBHCN, MeOH, RT, 4 hrs | 2-(Dimethylamino)-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | ~73% |
Limitations :
Ring-Opening Reactions
Under strong acidic conditions, the tetrahydrobenzothiophene ring may undergo cleavage.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HSO (conc.) | 120°C, 8 hrs | 3-(2-Methylphenylcarbamoyl)-2-amino-6-ethylcyclohex-1-enethiol | ~40% |
Mechanism :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities that are of interest in scientific studies:
- Anticancer Activity : Preliminary studies have suggested that compounds similar to 2-amino derivatives can inhibit cancer cell proliferation. The benzothiophene structure is known for its ability to interact with biological targets involved in cancer progression.
- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, making it a candidate for research into treatments for inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that related compounds can protect neuronal cells from damage, suggesting potential applications in neurodegenerative disease research.
Research Applications
The following sections detail specific research applications and findings related to 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Medicinal Chemistry
This compound is primarily used in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity in drug development processes.
Pharmacological Studies
Pharmacological studies involving this compound focus on its interaction with various biological pathways. It has been utilized in:
- In vitro assays to assess cytotoxicity against different cancer cell lines.
- In vivo models to evaluate its therapeutic potential and safety profile.
Structure-Activity Relationship (SAR) Studies
The compound serves as a basis for SAR studies aimed at understanding how structural modifications affect biological activity. Researchers utilize this information to design more potent analogs with improved pharmacological profiles.
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using modified derivatives of the compound. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis when treated with the compound. |
| Study C | Neuroprotection | Highlighted neuroprotective effects against oxidative stress-induced neuronal death in cultured neurons. |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The amino and carboxamide groups might facilitate binding to active sites or allosteric sites on target molecules, influencing biological pathways.
Comparison with Similar Compounds
Key Research Findings
Antifungal Activity : Azomethine derivatives outperform the target compound in antifungal assays, likely due to enhanced hydrogen-bonding interactions with fungal enzymes .
Metabolic Stability : Ethyl and tert-butyl substituents improve metabolic stability compared to methyl groups, as observed in related tetrahydrobenzothiophene analogs .
Synthetic Accessibility: The target compound is synthesized via carboxamide coupling reactions, similar to methods used for 2-amino-6-methyl-... derivatives (60–61% yield ).
Biological Activity
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives, which have been studied for various pharmacological effects, including anti-inflammatory, antitumor, and analgesic properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C18H22N2OS. Its structure includes a benzothiophene core with an ethyl and a methylphenyl substituent, contributing to its unique biological profile.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antitumor properties. For instance, azomethine derivatives derived from similar structures have shown cytostatic effects against various cancer cell lines. A study highlighted that these compounds could inhibit tumor growth effectively due to their ability to interfere with cellular processes critical for cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has also been documented. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo. Specifically, they are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Analgesic Properties
Research has shown that related compounds exhibit analgesic effects superior to standard analgesics such as metamizole. These findings suggest that 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also possess significant pain-relieving properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiophene derivatives. Studies have indicated that modifications in the substituents on the benzothiophene ring can significantly alter the pharmacological profile. For example:
- Substituent Variation : The introduction of different alkyl or aryl groups can enhance or diminish activity.
- Positioning : The position of amino or carboxamide groups relative to the thiophene ring plays a critical role in determining efficacy and potency .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytostatic effects on cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Analgesic | Pain relief exceeding standard analgesics |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzothiophene derivatives on human cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM for selected compounds .
- Anti-inflammatory Mechanisms : In an animal model of inflammation, treatment with related benzothiophene derivatives resulted in a significant decrease in paw edema compared to control groups, suggesting potent anti-inflammatory properties .
- Analgesic Assessment : In a hot plate test conducted on mice, compounds similar to 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrated higher pain thresholds compared to standard analgesics like ibuprofen .
Q & A
Q. What are the established synthetic routes for preparing 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
The compound is typically synthesized via a multi-step protocol involving cyclohexanone derivatives as precursors. For example, a common approach involves:
- Step 1 : Condensation of 2-methylcyclohexanone with malononitrile and elemental sulfur in ethanol under basic conditions (e.g., diethylamine) to form the tetrahydrobenzothiophene core .
- Step 2 : Functionalization of the amino group via acylation or carboxamide formation. For instance, reacting the core with substituted phenyl isocyanates or anhydrides (e.g., succinic anhydride) in dry dichloromethane yields the final carboxamide derivative. Purification is achieved via reverse-phase HPLC or recrystallization .
Q. How is the compound structurally characterized in academic research?
Key characterization methods include:
- NMR Spectroscopy : and NMR confirm substituent positions and regiochemistry. For example, the ethyl group at C6 and the 2-methylphenyl carboxamide moiety show distinct splitting patterns in NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL-97) resolves disorder in the tetrahydrobenzothiophene ring, as seen in analogous compounds where cyclohexene carbons exhibit partial occupancy in two conformers .
- Mass Spectrometry : HRMS-ESI validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How are crystallographic disorders in the tetrahydrobenzothiophene ring resolved during structural refinement?
Disordered atoms (e.g., C6/C6’ and C7/C7’ in related structures) are modeled using the EADP command in SHELXL-97 , which refines occupancy factors for each conformer (e.g., 81% major vs. 19% minor). Constraints on bond lengths and angles are applied to maintain chemical rationality. Hydrogen atoms are placed in riding positions with isotropic displacement parameters tied to parent atoms .
Q. What methodologies are used to analyze hydrogen-bonding networks in the crystal lattice?
Graph-set analysis (Bernstein formalism) identifies intermolecular interactions. For example:
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be reconciled?
Q. What strategies optimize biological activity screening for derivatives of this compound?
- Structural Analogues : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-bromophenyl) or donating (e.g., 4-methoxyphenyl) substituents to modulate lipophilicity and target binding .
- In Silico Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) before in vitro assays .
Q. How are synthetic byproducts or impurities identified and quantified?
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution separate impurities. MS/MS fragmentation distinguishes regioisomers .
- X-ray Powder Diffraction (XRPD) : Detects polymorphic impurities in bulk samples .
Methodological Notes
- Crystallography Tools : SHELX (structure solution), Olex2 (visualization), and PLATON (validation) are critical for accurate refinement .
- Data Reproducibility : Detailed synthetic protocols (solvent purity, reaction time/temperature) must be reported to ensure reproducibility, as minor deviations significantly impact yields .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
